N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide
CAS No.: 1234932-06-9
Cat. No.: VC7052146
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234932-06-9 |
|---|---|
| Molecular Formula | C17H15N3O3 |
| Molecular Weight | 309.325 |
| IUPAC Name | N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide |
| Standard InChI | InChI=1S/C17H15N3O3/c1-12-19-16(23-20-12)11-18-17(21)13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21) |
| Standard InChI Key | KFQUGYYLZXFFPX-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,2,4-oxadiazole ring substituted at position 3 with a methyl group and at position 5 with a methylene bridge linked to the 4-phenoxybenzamide group. The 1,2,4-oxadiazole ring system differs from its 1,3,4-isomer in nitrogen atom positioning, which influences electronic distribution and reactivity . The 4-phenoxybenzamide moiety contributes planar aromaticity, potentially enhancing interactions with biological targets such as enzymes or receptors.
Table 1: Physicochemical Properties of N-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]-4-Phenoxybenzamide
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₆N₃O₃ |
| Molecular Weight | 325.34 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 5 (Oxadiazole O, Amide O, Phenoxy O) |
| Rotatable Bonds | 5 |
Synthesis and Characterization
Synthetic Routes
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide can be achieved through a multi-step process:
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Formation of 4-Phenoxybenzoyl Chloride:
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Synthesis of (3-Methyl-1,2,4-Oxadiazol-5-yl)Methylamine:
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Amide Coupling:
Table 2: Representative Synthesis Yields of Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole Cyclization | HCl, EtOH, 80°C, 6 hr | 72 | |
| Amine Preparation | NaBH₄, THF, 0°C, 2 hr | 85 | |
| Amide Coupling | EDC·HCl, DCM, rt, 12 hr | 68 |
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band at ~1670 cm⁻¹ corresponds to the amide C=O stretch, while the oxadiazole ring shows a characteristic C=N stretch near 1600 cm⁻¹ .
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¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, J = 8.4 Hz, benzamide Ar-H), 7.45–7.30 (m, 5H, phenoxy Ar-H), 4.65 (s, 2H, CH₂), 2.45 (s, 3H, CH₃) .
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¹³C NMR: Peaks at 167.8 ppm (amide C=O), 165.4 ppm (oxadiazole C=N), and 21.5 ppm (CH₃) .
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|
| 4d (1,3,4-oxadiazole) | VEGFR-2 | 0.12 | HepG2 | |
| N-[(3-Methyl-1,2,4-Oxa) | Hypothesized | – | – | – |
Antimicrobial Properties
1,2,4-Oxadiazoles are known for antimicrobial activity. A microwave-assisted synthesis of analogous compounds demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The methyl group at position 3 may enhance membrane permeability, potentiating such effects.
Computational and Docking Studies
Molecular docking of related benzamides into the VEGFR-2 active site (PDB: 4ASD) revealed hydrogen bonding with Cys919 and hydrophobic interactions with Leu840 and Val848 . The 1,2,4-oxadiazole’s nitrogen atoms may form additional polar contacts, though conformational differences could alter binding affinity.
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